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materials science, and nanotechnology.

Abstract: This document provides a comprehensive guide to the atomic layer processing of
titanium nitride (TiN). It begins by detailing the application of Tris(ethylmethylamido)titanium
(TEMAT) as a state-of-the-art precursor for the Atomic Layer Deposition (ALD) of high-quality
TiN thin films. Subsequently, it addresses the critical need for precise material removal by
providing detailed protocols for the Atomic Layer Etching (ALE) of TiN. The note focuses on the
well-established and scientifically validated thermal ALE mechanism involving sequential
oxidation and fluorination, a process distinct from the deposition chemistry of TEMAT.

Part 1: The Role of TEMAT in Atomic Layer
Deposition of TiN

Tris(ethylmethylamido)titanium, commonly known as TEMAT, is a metalorganic precursor
widely utilized in the semiconductor industry for the chemical vapor deposition (CVD) and,
more precisely, atomic layer deposition (ALD) of titanium nitride (TiN) thin films.[1][2] TiN is a
critical material valued for its properties as a diffusion barrier, a metal gate electrode, and a
hard coating.
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The choice of precursor is paramount in ALD to ensure self-limiting surface reactions, which
provide atomic-level thickness control and excellent conformality. TEMAT offers several
advantages over other precursors, such as the more common tetrakis(dimethylamido)titanium
(TDMAT). While TDMAT can exhibit non-negligible thermal decomposition at typical ALD
process temperatures, leading to a CVD-like growth component and higher carbon impurity,
TEMAT generally offers a more stable process window.[1][2] Studies have shown that TiN films
deposited using TEMAT can achieve a favorable balance of properties, including lower
resistivity and reduced impurity content compared to films grown with TDMAT under certain
conditions.[2]

The ALD of TiN using TEMAT typically involves alternating exposures of the substrate to
TEMAT and a nitrogen source, such as ammonia (NHs) plasma. The ethylmethylamido ligands
of TEMAT react with the surface, and the subsequent plasma step removes the remaining
organic components and provides the nitrogen to form the TiN film.

Part 2: The Imperative for Atomic Layer Etching
(ALE)

Following the precise deposition of materials like TiN, the fabrication of advanced nanoscale
devices requires an equally precise method for material removal. Atomic Layer Etching (ALE)
has emerged as the definitive technique for achieving angstrom-scale control over the etching
process.[3][4] ALE is the reverse of ALD, relying on sequential, self-limiting surface reactions to
remove material layer by layer. This control is crucial for patterning, correcting film thickness,
and smoothing surfaces without causing damage to the underlying structures.[5]

While TEMAT is the precursor for depositing TiN, the ALE process for TiN employs a different
set of chemical reactions. The most well-documented thermal ALE process for TiN is based on
a two-step oxidation-fluorination mechanism.[6]

Part 3: Mechanism of Thermal ALE for Titanium
Nitride
The thermal ALE of TiN is a cyclical process that transforms the top layer of the TiN into a

different material that can then be easily volatilized. The process does not directly etch TiN but
rather converts it to titanium dioxide (TiOz), which is then etched.[6]
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The two half-reactions are:

o Oxidation: The TiN surface is exposed to a strong oxidizing agent, such as ozone (Os). This
step converts a thin, self-limiting layer of TiN into TiO2. The Ti¥* in the nitride is oxidized to
the more stable Ti** state.[6][7]

e Fluorination & Volatilization: The newly formed TiOz layer is exposed to a fluorine source,
typically hydrogen fluoride (HF). HF reacts with the TiOz to form volatile titanium tetrafluoride
(TiF4) and water (H20), which are then purged from the reactor.[6]

This cycle is repeated to remove the desired amount of material with high precision. The self-
limiting nature of both the oxidation and fluorination steps is the key to the atomic-level control
of the process.

Logical Workflow for TiN ALE

Single ALE Cycle

Repeat Cycle

Click to download full resolution via product page

Caption: Workflow diagram of a single thermal ALE cycle for TiN.

Part 4: Experimental Protocols and Data
Protocol 1: Thermal ALE of TiN using Oz and HF
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This protocol describes a typical thermal ALE process for TiN films in a hot-wall reactor.

1. System Preparation:

Ensure the reactor is clean and leak-tight.

Pre-coat the reactor walls with Al203 via ALD to create a stable surface and minimize Os
decomposition.[6]

Load the TiN-coated substrate into the reactor.

Heat the reactor to the desired process temperature (e.g., 250 °C).

2. ALE Cycle Sequence: The process follows a four-step sequence: (t1 - t2 - t3 - ta),

representing the Os pulse, N2 purge, HF pulse, and N2 purge times in seconds.

Step 1 (Oxidation): Introduce Os into the reactor for a duration of ti. A typical pulse time is 1-
3 seconds. This step should be long enough to saturate the surface reaction.

Step 2 (Purge): Stop the Os flow and purge the reactor with an inert gas (e.g., N2) for t= (e.g.,
30 seconds) to remove all residual Os and gaseous byproducts.

Step 3 (Fluorination): Introduce HF vapor (often from an HF-pyridine source for safer
handling) for a duration of ts. A typical pulse time is 1 second.

Step 4 (Purge): Stop the HF flow and purge the reactor with Nz for t4 (e.g., 30 seconds) to
remove the volatile TiFs and H20 products.

. Process Repetition:

Repeat the cycle (Steps 1-4) for the desired number of iterations to achieve the target etch
depth.

. In-Situ Monitoring (Optional but Recommended):

Use techniques like spectroscopic ellipsometry or a quartz crystal microbalance (QCM) to
monitor the film thickness or mass change in real-time, confirming the self-limiting nature and
etch rate of the process.
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Data Presentation: Process Parameters and Etch Rates

The etch per cycle (EPC) is highly dependent on the process temperature. Below is a summary
of typical data for the thermal ALE of TiN.

Temperature Oxidation Fluorination Etch Per Cycle
Reference(s)
(°C) Reactant Reactant (Alcycle)
150 Os HF 0.06 [6]
250 O3 HF 0.20 [6]
350 Os HF ~0.20 [6]
250 H20: HF 0.15 [6]

Key Insights from Data:

e The etch rate increases with temperature up to about 250 °C and then plateaus, indicating a
self-limiting process window.[6]

e This process demonstrates high selectivity, meaning it etches TiN much faster than other
common materials like SiOz, SizsN4, and Al203.[6]

e The ALE process can also result in a smoothing of the TiN film surface.[5]

Part 5: Plasma-Enhanced ALE of TiN

An alternative to thermal ALE is plasma-enhanced ALE (PE-ALE), which can often be
performed at lower temperatures. The fundamental principle remains the same: a cyclical
process of surface modification and volatilization.

Protocol 2: Plasma-Thermal ALE of TiN using Oz and
SFe/H2 Plasma

This protocol is based on recent developments in isotropic plasma-thermal ALE.[3]

1. System and Substrate Preparation:
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e Load the TiN-coated substrate into a plasma-capable reactor.

e Set the substrate temperature (e.g., 150 °C to 350 °C).

2. ALE Cycle Sequence:

o Step 1 (Oxidation): Expose the TiN surface to molecular oxygen (Oz) gas to form a thin TiOz

layer.

o Step 2 (Purge): Purge the chamber with an inert gas.

o Step 3 (Fluorination/Removal): Introduce a gas mixture of SFe and Hz and ignite a plasma.

The plasma generates reactive fluorine species that etch the TiOz layer. The ratio of SFe:H2

is critical for achieving selectivity.

o Step 4 (Purge): Turn off the plasma and purge the chamber to remove byproducts.

Data Presentation: Plasma ALE Process

Temperature Modification Etch Per Cycle
Removal Step Reference(s)
(°C) Step (Alcycle)
150 02 Gas SFe/H2 Plasma 1.1 [3]
300 02 Gas SFe/H2 Plasma 3.2 [3]
350 02 Gas SFe/H2 Plasma 3.2 [3]

Key Insights from Data:

¢ Plasma-based methods can achieve significantly higher etch rates per cycle compared to

purely thermal processes.[3]

e The process has been shown to be low-damage, preserving the superconducting properties

of TiN films.[3]

o Like thermal ALE, this process can also reduce surface roughness.[3]

Part 6: Conclusion and Best Practices
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This application note clarifies the distinct roles of advanced precursors and etching processes
in the atomic-scale fabrication of titanium-based devices. TEMAT is a premier precursor for the
deposition of high-quality TiN films via ALD, chosen for its thermal stability and ability to
produce films with low impurity content.

For the subsequent removal of TiN, Atomic Layer Etching provides the necessary precision.
The thermal oxidation-fluorination method is a robust and highly selective process, ideal for
applications requiring minimal damage and high fidelity. Plasma-enhanced ALE offers a lower-
temperature alternative with higher throughput. The choice between these methods will depend
on the specific requirements of the device architecture, thermal budget, and desired
throughput.

Self-Validating System: For any protocol, it is crucial to establish the self-limiting nature of the
process. This is achieved by performing saturation experiments: varying the pulse and purge
times for each reactant and observing the point at which the etch-per-cycle becomes
independent of further increases in exposure time. This validation is the cornerstone of a true
ALE process.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b3336074#temat-for-atomic-layer-etching-ale-of-
titanium-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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